SU9516
描述
SU9516 是一种 3-取代吲哚啉酮化合物,以其对细胞周期蛋白依赖性激酶 (CDK) 的强效和选择性抑制而闻名,特别是 CDK2。 这种化合物因其通过抑制 CDK2 活性诱导癌细胞凋亡的能力而在癌症研究领域引起了极大的关注 .
科学研究应用
SU9516 在科学研究中具有广泛的应用,特别是在以下领域:
癌症研究: 它用于研究 CDK2 的抑制及其对癌细胞增殖和凋亡的影响。 .
作用机制
SU9516 通过选择性抑制 CDK2 发挥作用。它与 CDK2 的 ATP 结合口袋竞争性结合,阻止视网膜母细胞瘤蛋白 (pRb) 的磷酸化。这种抑制导致癌细胞的细胞周期停滞和凋亡。 该化合物还下调抗凋亡蛋白 MCL-1,进一步促进凋亡 .
生化分析
Biochemical Properties
SU9516 is a specific inhibitor of cyclin-dependent kinases (CDKs) including CDK2, CDK1 and, to a lesser extent, CDK4 . It competitively binds in the ATP binding pocket of CDK2 and CDK1 .
Cellular Effects
This compound has been shown to decrease proliferation in human colon carcinoma cell lines RKO and SW480, through inhibition of retinoblastoma protein (Rb) phosphorylation, resulting in increased Rb/E2F, cell-cycle arrest, and subsequent apoptosis . It also induces mitochondrial injury, caspase activation and subsequent apoptosis through downregulated transcription of the antiapoptotic protein MCL-1 in U937, Jurkat, and HL-60 leukemia or lymphoma cell lines .
Molecular Mechanism
The molecule this compound is competitive with respect to ATP for cdk2/cyclin A, with a K (i) value of 0.031 microM . Similarly, this compound inhibits cdk2/cyclin E and cdk1/cyclin B1 in an ATP-competitive manner, although at a 2- to 8-fold reduced potency . In contrast, the compound exhibited non-competitive inhibition with respect to ATP toward cdk4/cyclin D1, with a 45-fold reduced potency .
准备方法
合成路线和反应条件
SU9516 的合成涉及形成 3-取代吲哚啉酮结构。关键步骤包括:
吲哚啉酮核的形成: 这涉及将适当的前体环化以形成吲哚啉酮环。
3 位的取代: 通过一系列反应,包括缩合和环化反应,在 3 位引入取代基.
工业生产方法
虽然 this compound 的具体工业生产方法尚未广泛报道,但其合成通常涉及标准有机合成技术,包括使用高纯度试剂和受控反应条件,以确保所需产品的纯度和产率 .
化学反应分析
反应类型
SU9516 主要经历:
抑制反应: 它抑制 CDK2、CDK1 和在较小程度上抑制 CDK4 的活性。
常见试剂和条件
试剂: this compound 的合成涉及甲氧基吲哚衍生物和咪唑衍生物等试剂。
主要产物
相似化合物的比较
类似化合物
罗司维替尼: 另一种针对 CDK2、CDK7 和 CDK9 的 CDK 抑制剂。
弗拉维匹利醇: 一种广谱 CDK 抑制剂,靶向多个 CDK,包括 CDK1、CDK2、CDK4 和 CDK9。
SU9516 的独特性
This compound 由于其对 CDK2 的高选择性而与其他 CDK 不同。 这种选择性使其成为研究 CDK2 特异性途径和开发靶向癌症疗法的宝贵工具 .
属性
IUPAC Name |
(3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-18-9-2-3-12-10(5-9)11(13(17)16-12)4-8-6-14-7-15-8/h2-7H,1H3,(H,14,15)(H,16,17)/b11-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUKRWAIZMBVCU-WCIBSUBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C2=CC3=CN=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC\2=C(C=C1)NC(=O)/C2=C\C3=CN=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401020706 | |
Record name | SU 9516 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401020706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
377090-84-1 | |
Record name | SU 9516 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401020706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SU-9516 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD2SWT2SDI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。